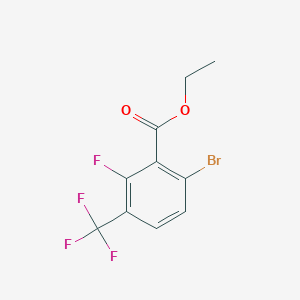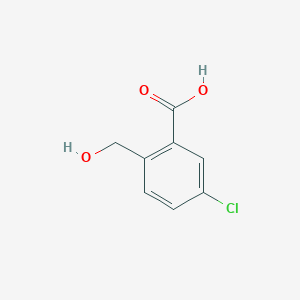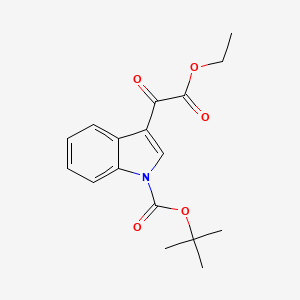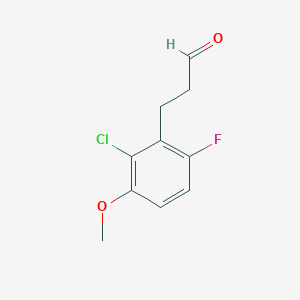![molecular formula C12H16N2O6 B15146700 Bis{2-oxa-6-azaspiro[3.3]heptan-1-YL} oxalate](/img/structure/B15146700.png)
Bis{2-oxa-6-azaspiro[3.3]heptan-1-YL} oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis{2-oxa-6-azaspiro[3.3]heptan-1-YL} oxalate is a spirocyclic compound that features a unique bicyclic structure. This compound is often used as an intermediate in pharmaceutical and chemical synthesis due to its stability and reactivity. The presence of both oxygen and nitrogen atoms within the spirocyclic framework makes it a versatile building block for various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis{2-oxa-6-azaspiro[3.3]heptan-1-YL} oxalate typically involves the cyclization of tribromo-pentaerythritol with p-toluenesulfonamide under basic conditions. This reaction forms the N-tosylated spiro compound, which is then deprotected using magnesium turnings in methanol. The final step involves treating the intermediate with oxalic acid to yield the oxalate salt .
Industrial Production Methods
Scaling up the production of this compound can be challenging due to the need for precise reaction conditions and the removal of by-products. Industrial methods often involve optimizing the filtration and purification steps to ensure high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
Bis{2-oxa-6-azaspiro[3.3]heptan-1-YL} oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can yield amines and other reduced forms.
Substitution: The spirocyclic structure allows for nucleophilic substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and solvents like methanol or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines .
Aplicaciones Científicas De Investigación
Bis{2-oxa-6-azaspiro[3.3]heptan-1-YL} oxalate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Employed in the development of bioactive compounds.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Bis{2-oxa-6-azaspiro[3.3]heptan-1-YL} oxalate involves its interaction with molecular targets through its spirocyclic structure. This interaction can lead to the formation of stable complexes, which can then undergo further chemical transformations. The pathways involved often include nucleophilic attack and electrophilic substitution .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Oxa-7-azaspiro[3.5]nonane oxalate
- 8-Oxa-3-azabicyclo[3.2.1]octane
- 2,2-Dimethylmorpholine
Uniqueness
Bis{2-oxa-6-azaspiro[3.3]heptan-1-YL} oxalate is unique due to its specific spirocyclic structure, which provides distinct reactivity and stability compared to other similar compounds. This uniqueness makes it a valuable intermediate in various chemical and pharmaceutical applications .
Propiedades
Fórmula molecular |
C12H16N2O6 |
|---|---|
Peso molecular |
284.26 g/mol |
Nombre IUPAC |
bis(2-oxa-6-azaspiro[3.3]heptan-3-yl) oxalate |
InChI |
InChI=1S/C12H16N2O6/c15-7(19-9-11(5-17-9)1-13-2-11)8(16)20-10-12(6-18-10)3-14-4-12/h9-10,13-14H,1-6H2 |
Clave InChI |
VZUFNFBQRUDCHZ-UHFFFAOYSA-N |
SMILES canónico |
C1C2(CN1)COC2OC(=O)C(=O)OC3C4(CNC4)CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 5-methyl-2-[2-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate](/img/structure/B15146628.png)



![(2R,3S,4R,5R,6S)-2-[[(1R,4aS,5S,7R,7aR)-5-hydroxy-7-methyl-7-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15146651.png)
![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(3R,6R)-6-[(9R,11R,13R,14S)-3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-3,4-dihydroxy-5-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15146658.png)
![(5-Chlorobenzo[d]thiazol-2-yl)guanidine](/img/structure/B15146666.png)

![(1S,4aS,5S,7S,7aS)-7-(Acetyloxy)-1,4a,5,6,7,7a-hexahydro-4a,5-dihydroxy-7-methylcyclopenta[c]pyran-1-yl beta-D-glucopyranoside](/img/structure/B15146695.png)


![2-Amino-1-[3-(dimethylamino)pyrrolidin-1-yl]-4-methylpentan-1-one dihydrochloride](/img/structure/B15146705.png)
![[(2,3-Dimethylphenyl)methyl]hydrazine](/img/structure/B15146706.png)
![10-[3-(3,4-Dihydroxyphenyl)prop-2-enoyloxy]-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B15146715.png)
